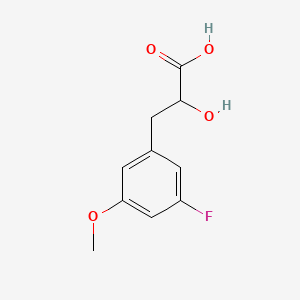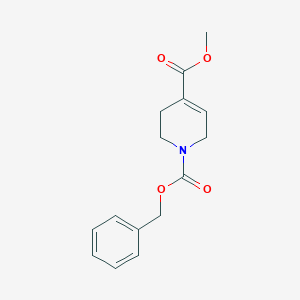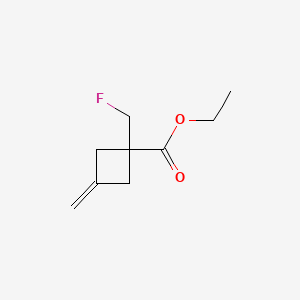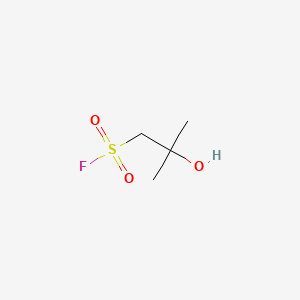
5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine atoms at the 5 and 3 positions, a methoxy group at the 2 position, and a methyl group at the 4 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine typically involves the bromination of 2-methoxy-4-methylpyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of 3-methyl-2-methoxy-4-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated pyridines.
Scientific Research Applications
Chemistry: 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on cellular processes. It may also be employed in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to target sites.
Comparison with Similar Compounds
5-Bromo-2-methoxy-4-methylpyridine: Lacks the bromomethyl group at the 3 position.
3-Bromo-2-methoxy-4-methylpyridine: Lacks the bromine atom at the 5 position.
2-Methoxy-4-methylpyridine: Lacks both bromine atoms and the bromomethyl group.
Uniqueness: 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate for the synthesis of various biologically active compounds and materials.
Properties
Molecular Formula |
C8H9Br2NO |
|---|---|
Molecular Weight |
294.97 g/mol |
IUPAC Name |
5-bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-5-6(3-9)8(12-2)11-4-7(5)10/h4H,3H2,1-2H3 |
InChI Key |
DLAYDDXLVDTJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)




![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)




